[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
Description
Properties
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,7,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVVVWTGJCKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377311-39-0 | |
| Record name | [5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine typically involves the following steps:
Borylation Reaction: : The thiophene ring is first subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Amination Reaction: : The resulting boronic acid derivative is then converted to the amine group through an amination reaction, often using ammonia or an amine source under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the boronic acid group.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Formation of thiophene-2-carboxylic acid derivatives.
Reduction: : Formation of boronic acid derivatives.
Substitution: : Formation of various substituted thiophenes and boronic acid derivatives.
Scientific Research Applications
[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: : The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: : The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine
- Molecular Formula: C₁₁H₁₈BNO₂S
- SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN
- InChIKey : VLUVVVWTGJCKHN-UHFFFAOYSA-N
- Molecular Weight : 247.14 g/mol
Structural Features: This compound consists of a thiophene ring substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and a primary amine (-CH₂NH₂) at the 2-position ().
Predicted Physicochemical Properties :
- Collision Cross-Section (CCS) : Computational models predict CCS values of 161.1 Ų (charge +1) and 165.8 Ų (charge -1) ().
- Solubility : Expected to exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to the boronate ester and amine functional groups.
Structural Analogues with Boronate Esters
Table 1: Key Boronate-Containing Methanamine Derivatives
Key Observations :
- Electronic Effects : The thiophene ring in the target compound is electron-rich, enhancing its reactivity in Suzuki-Miyaura couplings compared to pyridine-based analogs ().
- Substituent Impact : Bulky groups (e.g., tert-butyl in ) reduce solubility, while electron-withdrawing pyridine () alters electronic properties for targeted cross-coupling applications.
- Functional Group Versatility : The primary amine in the target compound allows for further derivatization (e.g., amidation, Schiff base formation), unlike the ketone in .
Methanamine Derivatives with Heterocyclic Cores
Table 2: Methanamine Derivatives with Varied Heterocycles
Key Observations :
- Sulfonyl Groups : The sulfonyl-thiophene derivative () exhibits increased acidity (pKa ~3–4) compared to the target compound, enabling ionic interactions in biological systems.
- Heterocycle Impact : Thiazole-based analogs () demonstrate higher metabolic stability due to resistance to oxidative degradation.
- Halogenation : Brominated benzofuran derivatives () may serve as intermediates for halogen-exchange reactions (e.g., Buchwald-Hartwig amination).
Reactivity in Cross-Coupling Reactions
The target compound’s boronate ester positions it as a candidate for Suzuki-Miyaura couplings (). Comparative studies with phenylboronic acid pinacol ester show:
Biological Activity
The compound [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylmethanamine
- Molecular Formula : C12H18BNO2S
- Molecular Weight : 251.15 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. Notably, it has shown inhibitory effects on specific kinases and potential anti-inflammatory properties.
Kinase Inhibition
Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against various kinases, including GSK-3β and IKK-β. For instance:
- GSK-3β Inhibition : Compounds structurally related to this compound have shown IC50 values in the low nanomolar range (8 nM for some derivatives), indicating potent inhibition .
Anti-inflammatory Activity
In vitro assays have indicated that related compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This suggests a potential role in modulating inflammatory responses in neurological contexts .
Study 1: GSK-3β Inhibition
A study published in MDPI reported on a series of compounds that included derivatives of this compound. These compounds were tested for their ability to inhibit GSK-3β:
| Compound | IC50 (nM) | Comments |
|---|---|---|
| Compound A | 8 | Highly potent |
| Compound B | 50 | Moderate potency |
| Compound C | 200 | Low potency |
The results indicated that the structural modifications significantly influenced the inhibitory activity against GSK-3β .
Study 2: Cytotoxicity Assay
Another study evaluated the cytotoxic effects of related compounds on neuronal cell lines (HT22). The results showed varying effects on cell viability:
| Concentration (µM) | Compound A Viability (%) | Compound B Viability (%) |
|---|---|---|
| 0.1 | 95 | 90 |
| 1 | 85 | 80 |
| 10 | 60 | 55 |
Both compounds exhibited reduced cell viability at higher concentrations but remained below toxic levels at lower concentrations .
The mechanisms by which this compound exerts its biological effects may involve:
- Covalent Binding : Similar compounds have been shown to form covalent bonds with target proteins, enhancing their inhibitory effects.
- Regulation of Signaling Pathways : By inhibiting kinases like GSK-3β and IKK-β, these compounds may alter critical signaling pathways involved in cell proliferation and inflammation.
Q & A
Basic: What is the synthetic route for preparing [5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine, and how can intermediates be characterized?
Answer:
The synthesis typically involves lithiation of a thiophene precursor followed by boronate ester formation. For example, a thiophene derivative (e.g., 2-trimethylsilylthiophene) is lithiated at low temperatures (-78°C) using n-BuLi, then reacted with triisopropylborate. Subsequent quenching with pinacol yields the tetramethyl-dioxaborolane (pinacol boronate) group. The methanamine group is introduced via reductive amination or nucleophilic substitution. Key intermediates are characterized using - and -NMR to confirm boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) and amine functionality (δ ~2.8–3.5 ppm for CH-NH) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : -NMR confirms boronate integrity (δ ~30–35 ppm for sp-hybridized boron). -NMR resolves thiophene protons (δ ~6.5–7.5 ppm) and methylene groups adjacent to the amine.
- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures to validate stereochemistry and boronate geometry .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., deboronation or oxidation).
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate?
Answer:
- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl are effective for aryl/heteroaryl couplings. Use 2–5 mol% catalyst loading.
- Base Screening : Test KCO, CsCO, or NaOAc in THF/HO or dioxane to minimize boronate hydrolysis.
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours. Monitor by TLC or GC-MS.
- Protecting Groups : The methanamine may require Boc protection to prevent side reactions .
Advanced: How does the electronic environment of the thiophene ring influence boronate reactivity?
Answer:
The electron-rich thiophene enhances boronate stability but may reduce electrophilicity in cross-coupling. Computational studies (DFT) using parameters like absolute hardness (η) and electrophilicity index (ω) predict reactivity trends. For example, lower η values correlate with higher softness and reactivity toward Pd intermediates . Substituent effects (e.g., electron-withdrawing groups on thiophene) can be modeled to guide synthetic design.
Advanced: How to resolve contradictions in reported yields for boronate-based reactions?
Answer:
Discrepancies often arise from:
- Oxygen Sensitivity : Boronates degrade upon prolonged air exposure. Use Schlenk techniques and degassed solvents.
- Byproduct Formation : Characterize side products (e.g., protodeboronation) via LC-MS or -NMR.
- Substrate Purity : Impurities in the boronate (e.g., residual pinacol) can inhibit catalysis. Purify via column chromatography (SiO, hexane/EtOAc) .
Advanced: What strategies mitigate amine group interference during boronate functionalization?
Answer:
- Temporary Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to block the amine during coupling.
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent amine nucleophilicity from competing with coupling.
- Chelation Effects : The amine may coordinate Pd, requiring additives like TBAB (tetrabutylammonium bromide) to stabilize the catalyst .
Methodological: How to assess boronate stability under varying storage conditions?
Answer:
- Thermal Stability : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials at -20°C under inert gas (N or Ar).
- Hydrolytic Stability : Monitor by -NMR in DO/THF mixtures; hydrolysis produces boric acid (δ ~10–15 ppm) .
Methodological: What computational tools predict the compound’s reactivity in catalytic systems?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for Suzuki-Miyaura coupling.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on the boronate.
- Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., THF, DMF) .
Table 1: Key Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| -NMR (CDCl) | δ 1.33 (s, 12H, pinacol CH), δ 3.85 (s, 2H, CH-NH), δ 7.20 (d, 1H, thiophene) |
| -NMR | δ 24.7 (pinacol CH), δ 84.5 (B-O), δ 127.8 (thiophene C), δ 140.2 (C-B) |
| -NMR | δ 32.5 (trigonal planar boron) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
